molecular formula C19H15F6N7 B11097641 N-methyl-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

N-methyl-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11097641
M. Wt: 455.4 g/mol
InChI Key: BEYMRSMGCLEHGT-YPXUMCKCSA-N
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Description

2-(TRIFLUOROMETHYL)BENZALDEHYDE 1-{4-(METHYLAMINO)-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE is a complex organic compound that features multiple functional groups, including trifluoromethyl, benzaldehyde, methylamino, and triazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(TRIFLUOROMETHYL)BENZALDEHYDE 1-{4-(METHYLAMINO)-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE typically involves multiple steps, starting with the preparation of the individual components. The key steps include:

    Preparation of 2-(TRIFLUOROMETHYL)BENZALDEHYDE: This can be synthesized through the trifluoromethylation of benzaldehyde using reagents such as trifluoromethyl iodide and a base.

    Formation of the Triazine Ring: This involves the cyclization of appropriate precursors under controlled conditions.

    Coupling Reactions: The final step involves the coupling of the prepared intermediates under specific conditions to form the desired hydrazone compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(TRIFLUOROMETHYL)BENZALDEHYDE 1-{4-(METHYLAMINO)-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but may include the use of acids, bases, or other catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-(TRIFLUOROMETHYL)BENZALDEHYDE 1-{4-(METHYLAMINO)-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(TRIFLUOROMETHYL)BENZALDEHYDE 1-{4-(METHYLAMINO)-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(TRIFLUOROMETHYL)BENZALDEHYDE: A simpler compound with similar functional groups.

    1,3,5-TRIAZINE DERIVATIVES: Compounds with a triazine ring structure, used in various applications.

Uniqueness

What sets 2-(TRIFLUOROMETHYL)BENZALDEHYDE 1-{4-(METHYLAMINO)-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE apart is its combination of functional groups, which imparts unique chemical properties and potential applications. The presence of both trifluoromethyl and triazine groups makes it particularly interesting for research in fields such as medicinal chemistry and materials science.

Properties

Molecular Formula

C19H15F6N7

Molecular Weight

455.4 g/mol

IUPAC Name

6-N-methyl-4-N-[3-(trifluoromethyl)phenyl]-2-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C19H15F6N7/c1-26-15-29-16(28-13-7-4-6-12(9-13)18(20,21)22)31-17(30-15)32-27-10-11-5-2-3-8-14(11)19(23,24)25/h2-10H,1H3,(H3,26,28,29,30,31,32)/b27-10+

InChI Key

BEYMRSMGCLEHGT-YPXUMCKCSA-N

Isomeric SMILES

CNC1=NC(=NC(=N1)N/N=C/C2=CC=CC=C2C(F)(F)F)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CNC1=NC(=NC(=N1)NN=CC2=CC=CC=C2C(F)(F)F)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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